BenchChemオンラインストアへようこそ!

Ganglioside GM2

Neuroscience Receptor pharmacology Synaptic plasticity

Ganglioside GM2 (CAS 104443-57-4) is a monosialylated glycosphingolipid composed of a ceramide lipid anchor linked to a neutral tetrasaccharide core (GalNAcβ1→4(Neu5Acα2→3)Galβ1→4Glcβ1→1'Cer), carrying a net-negative charge at physiological pH. As a member of the a-series ganglioside biosynthetic pathway, GM2 serves as the direct precursor to GM1 via β1,3-galactosyltransferase activity and as the primary substrate for lysosomal β-hexosaminidase A in the presence of the GM2 activator protein (GM2AP).

Molecular Formula C68H123N3O26
Molecular Weight 1398.7 g/mol
CAS No. 104443-57-4
Cat. No. B1168031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanglioside GM2
CAS104443-57-4
Molecular FormulaC68H123N3O26
Molecular Weight1398.7 g/mol
Structural Identifiers
InChIInChI=1S/C68H123N3O26/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-51(81)71-44(45(78)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-90-65-58(86)57(85)60(49(38-74)93-65)95-66-59(87)63(61(50(39-75)94-66)96-64-53(70-43(4)77)56(84)55(83)48(37-73)92-64)91-41-68(67(88)89)35-46(79)52(69-42(3)76)62(97-68)54(82)47(80)36-72/h31,33,44-50,52-66,72-75,78-80,82-87H,5-30,32,34-41H2,1-4H3,(H,69,76)(H,70,77)(H,71,81)(H,88,89)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,52+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63+,64-,65-,66-,68-/m1/s1
InChIKeyUSMMPBVNWHAJBE-YMEOXFOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ganglioside GM2 (CAS 104443-57-4) | Structural and Biochemical Profile for Research Procurement


Ganglioside GM2 (CAS 104443-57-4) is a monosialylated glycosphingolipid composed of a ceramide lipid anchor linked to a neutral tetrasaccharide core (GalNAcβ1→4(Neu5Acα2→3)Galβ1→4Glcβ1→1'Cer), carrying a net-negative charge at physiological pH [1][2]. As a member of the a-series ganglioside biosynthetic pathway, GM2 serves as the direct precursor to GM1 via β1,3-galactosyltransferase activity and as the primary substrate for lysosomal β-hexosaminidase A in the presence of the GM2 activator protein (GM2AP) [3][4]. Commercially available GM2 is typically isolated from bovine brain tissue, supplied as a lyophilized sodium salt with purity specifications of ≥98%, and is soluble in chloroform:methanol (2:1) mixtures or forms liposomal aggregates in aqueous solutions .

Why Ganglioside GM2 Cannot Be Substituted with GM1, GM3, or GD1a in Functional Assays


Ganglioside GM2 occupies a unique position in both biosynthetic and catabolic pathways that structurally similar gangliosides cannot substitute for. Unlike GM1, which contains an additional terminal galactose residue, GM2's terminal GalNAc residue renders it specifically dependent on the GM2 activator protein (GM2AP) for lysosomal degradation by β-hexosaminidase A—a requirement not shared by GM1, GD1a, or GM3 [1]. This structural distinction translates to quantifiable functional divergence: GM2 induces robust rosette formation in rat macrophage binding assays whereas GM1 and asialo-GM2 (GA2) fail to induce any detectable binding, and GM2 produces binding stronger than that induced by GD1a or bovine brain ganglioside mixtures [2]. In amyloid-β protein binding studies, GM2 and GM3 exhibit equivalent but distinct binding strengths (GM2 = GM3) that differ from GM1 and other gangliosides in the series, with the α2,3NeuAc residue being required for recognition [3]. These quantitative functional differences, coupled with GM2's unique metabolic enzyme requirements and protein recognition specificities, preclude simple substitution with other gangliosides in mechanistic, diagnostic, or therapeutic research applications.

Ganglioside GM2 (104443-57-4): Quantitative Differential Evidence Versus Closest Analogs


GM2 Matches GM1 in Glutamate Receptor Potentiation Despite Structural Differences

In rat brain synaptic plasma membrane preparations, both monosialogangliosides GM1 and GM2 enhanced L-[3H]glutamate binding by up to approximately 100% in the presence of 5 mM calcium. The polysialogangliosides GT1b and GD1a also produced similar enhancement. This demonstrates that GM2 possesses equivalent neuromodulatory capacity to the more extensively studied GM1 in this specific receptor context [1].

Neuroscience Receptor pharmacology Synaptic plasticity

GM2 Exhibits Distinct Cholera Toxin Binding Affinity: ~6-fold Lower Than GM1, 2-fold Higher Than GD1a

Surface plasmon resonance (SPR) analysis of cholera toxin binding to a ganglioside panel revealed a clear rank order: GM1 > GM2 > GD1A > GM3 > GT1B > GD1B > asialo-GM1. The measured binding affinity (Kd) for GM2 falls between the picomolar affinity of GM1 (4.61 × 10⁻¹² M) and the lower affinity of GD1a, positioning GM2 as a moderate-affinity receptor relative to the canonical GM1 receptor [1].

Toxin-receptor interaction Surface plasmon resonance Membrane biology

GM2 Fatty Acid Chain Length Determines Monoclonal Antibody DMAb-1 Binding: C24:0 Reduces Affinity by 50% Versus C16:0-C20:0

Characterization of the monoclonal antibody DMAb-1 raised against GM2 revealed that fatty acid composition critically determines binding affinity. GM2 molecular species with saturated fatty acids 16:0, 18:0, and 20:0 exhibited binding affinity similar to natural GM2, whereas GM2 containing the 24:0 fatty acid showed only half the binding affinity. Derivatives with fatty acid moieties of ≤8 carbons or lyso-GM2 (no fatty acid) eliminated binding entirely [1].

Immunochemistry Ganglioside antigenicity ELISA assay development

GM2 Induces Stronger Macrophage Rosette Formation Than GD1a or Bovine Brain Ganglioside Mixtures

In a rosetting assay using rat alveolar and peritoneal macrophages with ganglioside-treated sheep red blood cells (SRBC), GM2 induced stronger binding than either GD1a or a mixture of bovine brain gangliosides (BBG). GM1 and asialo-GM2 (GA2) failed to induce any rosette formation, demonstrating a structural requirement for both the GalNAc residue and the sialic acid in GM2 for macrophage recognition [1].

Cell adhesion Macrophage biology Ganglioside recognition

GM2 Serves as Metabolic Branch Point: Direct Glycosylation to GM1 and GD1a Without Lysosomal Degradation Requirement

Metabolic tracing studies using [3H]sphingoid base-labeled GM2 in cultured human skin fibroblasts revealed that exogenously added GM2 is directly glycosylated to higher gangliosides GM1 and GD1a (2.2–3.6% of total radioactivity after 92 hours) without requiring prior lysosomal degradation and resynthesis. This direct anabolic pathway occurred equally in normal and GM2 gangliosidosis fibroblasts, whereas degradative processing to GA2 and sphingomyelin was only observed in normal cells [1].

Sphingolipid metabolism Fibroblast culture Metabolic tracing

GM2 and GM3 Exhibit Equivalent Amyloid-β Binding: Distinct from Higher-Affinity GM1

Surface plasmon resonance analysis of amyloid β-protein (Aβ 1-40) binding to a ganglioside panel established the following binding strength order: GQ1bα > GT1aα > GQ1b > GT1b > GD3 > GD1a = GD1b > LM1 > GM1 > GM2 = GM3 > GM4. GM2 and GM3 bound Aβ 1-40 with equivalent affinity, both lower than GM1 and substantially lower than polysialylated species [1].

Alzheimer's disease Amyloid-beta interaction Ganglioside binding

Ganglioside GM2: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


GM2 Gangliosidosis Diagnostic Biomarker Development and Therapeutic Monitoring

Plasma GM2 quantification via LC-MS/MS serves as a first-line diagnostic test and pharmacodynamic biomarker for monitoring therapeutic efficacy in GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases). A validated multiplexed LC-MS/MS method simultaneously measures GM1, GM2, GM3, and GD3 molecular species, with GM2 levels serving as the primary disease-specific accumulation marker. The method's specificity for GM2 over structurally similar gangliosides enables accurate disease staging and treatment response assessment in clinical trial settings [1][2].

β-Hexosaminidase A Enzymatic Activity Assays Requiring GM2 Activator Protein

Purified GM2 is the essential substrate for in vitro β-hexosaminidase A (Hex A) activity assays that require the presence of GM2 activator protein (GM2AP). Unlike synthetic substrates (e.g., 4-methylumbelliferyl-β-D-N-acetylglucosaminide), GM2 is the physiological substrate whose hydrolysis is absolutely dependent on GM2AP. This system enables discrimination between Hex A deficiency (Tay-Sachs), Hex A and Hex B deficiency (Sandhoff), and GM2AP deficiency (AB variant), which synthetic substrates cannot distinguish. The requirement for both Hex A and GM2AP makes GM2 uniquely suited for diagnostic enzymology and high-throughput screening of candidate therapies targeting the GM2AP-Hex A interaction [1].

Tumor Immunology Research: GM2 as OFA-I-1 Antigen and Immunosuppression Model

GM2 is a well-characterized human tumor antigen (OFA-I-1) and serves as a model ganglioside for studying tumor-mediated immunosuppression. In T-cell proliferation assays, GM2 exhibits potent inhibitory activity comparable to other gangliosides in the series, with sialic acid-dependent immunosuppressive effects. This established immunosuppressive activity makes GM2 relevant for cancer immunology research examining how tumor-shed gangliosides contribute to the immunosuppressive tumor microenvironment and for evaluating strategies to reverse ganglioside-mediated immune suppression [1][2].

Alzheimer's Disease Research: GM2A-Mediated Neuronal Toxicity Studies

Elevated ganglioside GM2 activator protein (GM2A) in human brain tissue is associated with reduced neurite integrity and decreased spontaneous neuronal firing in multi-electrode array (MEA) assays. Cell-derived GM2A alone is sufficient to induce neuronal vulnerability phenotypes. While GM2A is the direct effector, GM2 is the obligate substrate and binding partner, making GM2 essential for reconstituting the GM2-GM2A interaction in vitro. Researchers investigating lysosomal storage disorder contributions to Alzheimer's pathogenesis require purified GM2 to study GM2A-dependent mechanisms of neurotoxicity [1].

Quote Request

Request a Quote for Ganglioside GM2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.